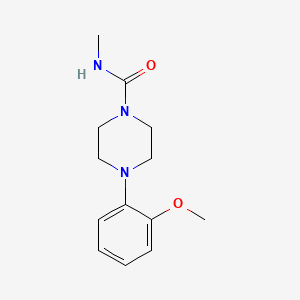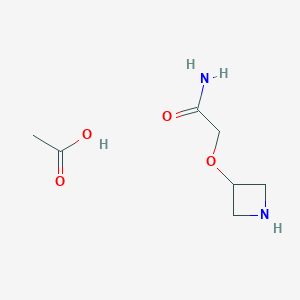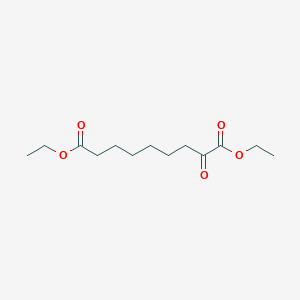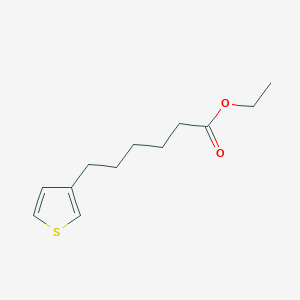
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE is an organic compound that belongs to the class of esters. It is a derivative of octanedioic acid, where the carboxylic acid groups are esterified with ethanol, and one of the carbon atoms in the chain is oxidized to a ketone. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE can be synthesized through the esterification of octanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the esterification to completion. The reaction can be represented as follows:
Octanedioic acid+2EthanolH2SO42-Oxo-octanedioic acid diethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction forward. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Analyse Chemischer Reaktionen
Types of Reactions
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to octanedioic acid and ethanol in the presence of aqueous acid or base.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Octanedioic acid and ethanol.
Reduction: 2-Hydroxy-octanedioic acid diethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: As a building block in the synthesis of active pharmaceutical ingredients.
Biochemistry: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Material Science: As a precursor in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE involves its participation in various chemical reactions due to its ester and ketone functional groups. The ester groups can undergo hydrolysis, while the ketone group can participate in reduction and nucleophilic addition reactions. These reactions are facilitated by the presence of specific catalysts and reagents, which target the functional groups and drive the reactions to completion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanedioic acid diethyl ester: Similar structure but lacks the ketone group.
2-Oxo-butanedioic acid diethyl ester: Shorter carbon chain but similar functional groups.
2-Oxo-hexanedioic acid diethyl ester: Intermediate chain length with similar functional groups.
Uniqueness
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE is unique due to its specific combination of ester and ketone functional groups, which allows it to participate in a wide range of chemical reactions. Its longer carbon chain compared to similar compounds also provides different physical and chemical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
IUPAC Name |
diethyl 2-oxooctanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-3-16-11(14)9-7-5-6-8-10(13)12(15)17-4-2/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUAJLHNEFTMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Methyl-1-piperazinyl)methyl]-2-thiazolamine](/img/structure/B7907620.png)




![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)thiourea](/img/structure/B7907668.png)
![N-(6-bromo-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B7907674.png)





